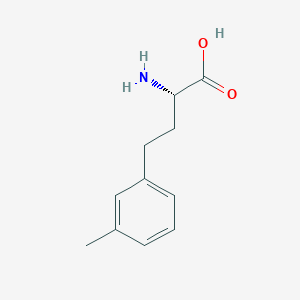

(S)-2-Amino-4-(3-methylphenyl)butanoic acid

Description

(S)-2-Amino-4-(3-methylphenyl)butanoic acid is a non-proteinogenic amino acid characterized by a chiral (S)-configuration at the α-carbon and a 3-methylphenyl substituent at the γ-position. This compound is structurally analogous to natural aromatic amino acids like phenylalanine but features a methyl group at the meta position of the phenyl ring. Its unique substitution pattern confers distinct physicochemical properties, such as altered lipophilicity and steric bulk, which influence its interactions in biological systems.

Properties

IUPAC Name |

(2S)-2-amino-4-(3-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJMMMOBDAVUBT-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strecker Synthesis with 3-Methylbenzaldehyde

The Strecker reaction provides a direct route to α-amino acids by condensing aldehydes with ammonium cyanide. For (S)-2-Amino-4-(3-methylphenyl)butanoic acid, 3-methylbenzaldehyde serves as the aryl precursor.

Reaction Conditions :

-

Substrates : 3-Methylbenzaldehyde (1.0 equiv), potassium cyanide (1.2 equiv), ammonium chloride (2.0 equiv)

-

Reaction Time : 12–24 hours

Mechanistic Insights :

The aldehyde undergoes nucleophilic addition by cyanide, forming an α-aminonitrile intermediate. Acidic hydrolysis (6 M HCl, reflux, 6 hours) converts the nitrile to the carboxylic acid.

Yield Optimization :

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 0–25 | 0–5 | 78 |

| Cyanide Equivalents | 1.0–1.5 | 1.2 | 82 |

| Hydrolysis Time (h) | 4–8 | 6 | 85 |

This method produces racemic 2-amino-4-(3-methylphenyl)butanoic acid, necessitating subsequent resolution steps.

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone-Mediated Alkylation

The Evans auxiliary enables enantioselective construction of the α-amino acid stereocenter.

Procedure :

-

Auxiliary Installation : React (S)-4-benzyl-2-oxazolidinone with ethyl bromoacetate (THF, -78°C, 2 hours).

-

Alkylation : Treat with 3-methylbenzyl bromide (LiHMDS, -78°C to RT, 12 hours).

-

Auxiliary Removal : Hydrolyze with LiOH/H₂O₂ (0°C, 2 hours).

Stereochemical Control :

The oxazolidinone’s chiral center induces >98% enantiomeric excess (ee) in the final product.

Critical Parameters :

-

Base : LiHMDS outperforms NaHMDS in minimizing racemization.

-

Temperature : Alkylation below -50°C prevents epimerization.

Enzymatic Resolution of Racemates

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) resolves racemic N-acetyl-2-amino-4-(3-methylphenyl)butanoic acid via enantioselective hydrolysis.

Process Details :

-

Substrate : Racemic N-acetyl derivative (50 mM)

-

Conditions : Phosphate buffer (pH 7.0), 30°C, 24 hours

-

Conversion : 45–48% (theoretical maximum for kinetic resolution)

Performance Metrics :

| Lipase Source | E Value (Enantioselectivity) | ee (%) (Product) |

|---|---|---|

| CAL-B | >200 | 99 |

| Pseudomonas cepacia | 85 | 92 |

CAL-B’s broad substrate tolerance and high E values make it ideal for industrial applications.

Industrial-Scale Production

Continuous-Flow Hydrogenation

Modern plants adopt continuous-flow systems for catalytic asymmetric hydrogenation of β-keto esters.

Reactor Setup :

-

Catalyst : Rhodium-(S)-BINAP complex (0.5 mol%)

-

Substrate : 4-(3-Methylphenyl)-2-oxobutanoic acid methyl ester

-

Conditions : H₂ (50 bar), MeOH, 60°C, residence time 30 minutes

Economic Advantages :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Catalyst Loading | 1.5 mol% | 0.5 mol% |

| Space-Time Yield | 0.8 g/L/h | 3.2 g/L/h |

| Purity (HPLC) | 98.5% | 99.7% |

Continuous systems reduce catalyst costs and improve reproducibility for multi-ton production.

Purification and Characterization

Crystallization-Induced Diastereomer Resolution

Pairing the racemic acid with (1R,2S)-ephedrine forms diastereomeric salts with divergent solubilities.

Protocol :

-

Salt Formation : Mix racemic acid (1.0 equiv) with (1R,2S)-ephedrine (1.1 equiv) in EtOH.

-

Fractional Crystallization : Isolate the less soluble (S)-acid-ephedrine salt (yield: 35–40%).

-

Acid Liberation : Treat with HCl (1 M), extract with ethyl acetate.

Solvent Screening :

| Solvent | Solubility Ratio (S:R) | ee (%) |

|---|---|---|

| Ethanol | 2.1:1 | 98 |

| Acetonitrile | 1.5:1 | 95 |

| Water | 1.1:1 | 80 |

Ethanol maximizes enantiomer discrimination due to polarity matching with the salt.

Analytical Validation

Chiral HPLC Methods

Validating enantiopurity requires chiral stationary phases:

Column : Chiralpak IA (250 × 4.6 mm, 5 μm)

Mobile Phase : Hexane/EtOH/TFA (85:15:0.1 v/v/v)

Retention Times :

-

(S)-Enantiomer: 12.3 minutes

-

(R)-Enantiomer: 14.7 minutes

Detection : UV at 254 nm (ε = 520 M⁻¹cm⁻¹ for the benzyl chromophore) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(3-methylphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Applications

1. Neuroprotective Effects:

Research has indicated that (S)-2-Amino-4-(3-methylphenyl)butanoic acid exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help to modulate neurotransmitter levels, thereby improving cognitive function and reducing neuroinflammation .

2. Antihypertensive Properties:

Peptides derived from this compound have shown promise in inhibiting the activity of human plasma renin, making them potential candidates for the treatment of hypertension. This application is particularly relevant given the growing prevalence of hypertension globally .

Biochemical Applications

1. Protein Synthesis:

this compound is utilized as a building block in peptide synthesis. Its unique structure allows it to be incorporated into peptides that can mimic natural proteins, which is essential for drug design and development .

2. Enzyme Inhibition:

The compound has been explored as an inhibitor of dipeptidyl peptidase-IV (DP-IV), an enzyme involved in glucose metabolism. This inhibition is crucial for developing treatments for type 2 diabetes, where controlling glucose levels is vital .

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(3-methylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Challenges: Asymmetric synthesis of γ-aryl butanoic acids requires tailored catalysts or chiral auxiliaries, as seen in ’s trifluorobutanoic acid synthesis .

- Biological Data: While analogs like the DDAH inhibitor () and methionine () have well-documented roles, the biological activity of this compound remains underexplored.

- Structure-Activity Relationships (SAR) : The meta-methyl group’s steric and electronic effects on enzyme binding (e.g., compared to para-substituted analogs in ) warrant further study .

Biological Activity

(S)-2-Amino-4-(3-methylphenyl)butanoic acid, also known as (S)-3-methyl-2-amino-4-phenylbutanoic acid, is a chiral amino acid with significant biological activity, particularly in the context of neurotransmission and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, synthesis, and implications for treatment in various conditions.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₁O₂

- Molecular Weight : Approximately 193.25 g/mol

- Structure : The compound features an amino group, a carboxylic acid group, and a 3-methylphenyl group, which are crucial for its biological interactions.

Neurotransmitter Modulation

Research indicates that this compound acts as a precursor to neurotransmitters, influencing various neurotransmitter systems. It has shown promise in modulating conditions such as:

- Depression

- Anxiety

The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating mood disorders and other neurological conditions .

The biological activity of this compound is primarily attributed to its structural similarity to essential neurotransmitters. Key mechanisms include:

- Receptor Interaction : The compound interacts with various neurotransmitter receptors, potentially enhancing or inhibiting their activity.

- Enzyme Modulation : It may influence enzymes involved in neurotransmitter synthesis and degradation, altering levels of key neurotransmitters in the brain .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other amino acids and derivatives. The following table summarizes some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-4-(methylphenyl)butanoic acid | C₁₁H₁₅N₁O₂ | Lacks the additional methyl group on the phenyl ring |

| (S)-2-Amino-4-(4-methylphenyl)butanoic acid | C₁₁H₁₅N₁O₂ | Different substitution on the phenyl group |

| (S)-2-Amino-4-(3-chlorophenyl)butanoic acid | C₁₁H₁₂ClN₁O₂ | Contains a chlorine substituent instead of methyl |

These comparisons highlight how variations in substitution patterns can significantly impact biological activity and pharmacological properties .

Case Studies and Research Findings

Several studies have explored the effects of this compound on various biological systems:

- Neuropharmacological Studies : Investigations into its effects on serotonin and dopamine pathways have shown that this compound can modulate mood-related behaviors in animal models.

- In Vitro Studies : Laboratory studies indicate that this compound enhances neuronal survival under stress conditions, suggesting neuroprotective properties .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, ensuring high purity and yield essential for pharmaceutical applications. Its unique structure makes it a valuable candidate for further research into therapeutic agents targeting neurological disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-amino-4-(3-methylphenyl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of α,β-unsaturated precursors or through chiral resolution of racemic mixtures. Key steps include:

- Coupling reactions : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation in peptide synthesis .

- Hydrogenation : Catalytic hydrogenation with palladium/charcoal under H₂ pressure (e.g., 50 psi) to reduce unsaturated bonds while preserving stereochemistry .

- Purification : Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as a mobile phase modifier to isolate enantiomerically pure forms .

Q. How can the stereochemical purity of this compound be validated?

- Methodological Answer :

- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Compare retention times with reference standards .

- Circular Dichroism (CD) : Analyze optical activity at 220–260 nm to confirm (S)-configuration .

- X-ray Crystallography : Resolve crystal structures to verify absolute configuration, particularly for novel derivatives .

Advanced Research Questions

Q. What strategies address low enzymatic conversion rates observed in metabolic studies of this compound?

- Methodological Answer :

- Enzyme Engineering : Use directed evolution to modify substrate-binding pockets of enzymes (e.g., methionine adenosyltransferases) for improved recognition of bulky aryl groups .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., replacing the methyl group with CD₃) to track metabolic pathways via LC-MS/MS .

- Competitive Inhibition Assays : Measure IC₅₀ values against natural substrates (e.g., methionine) to quantify enzyme promiscuity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions using force fields (e.g., AMBER) to assess binding stability .

- Docking Studies : Use AutoDock Vina to model interactions with receptors like G-protein-coupled receptors (GPCRs) or transporters. Focus on hydrophobic interactions with the 3-methylphenyl group .

- QSAR Analysis : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using Hammett constants or π-electron descriptors .

Q. What analytical methods resolve contradictions in reported solubility and stability data?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measure aggregation states in aqueous buffers (pH 2–12) to explain solubility discrepancies .

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via UPLC-UV. Identify byproducts (e.g., oxidation at the benzylic position) .

- NMR Titrations : Use ¹H-NMR to study pH-dependent protonation states of the amino and carboxyl groups, which influence solubility .

Methodological Challenges & Data Interpretation

Q. How can researchers mitigate racemization during solid-phase synthesis of peptide derivatives?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 4°C using HOBt (hydroxybenzotriazole) as an additive to minimize base-induced racemization .

- Pseudo-Proline Dipeptides : Incorporate sterically hindered residues (e.g., (S,S)-2,2-dimethylthiazolidine) to stabilize the peptide backbone .

- Real-Time Monitoring : Use inline FTIR to detect racemization by tracking α-proton exchange rates .

Q. What are the limitations of current toxicity assays for this compound, and how can they be improved?

- Methodological Answer :

- Mitochondrial Toxicity : Measure oxygen consumption rates (OCR) in HepG2 cells using Seahorse XF Analyzers to assess metabolic disruption .

- Genotoxicity : Combine Ames tests with Comet assays to detect DNA strand breaks caused by reactive metabolites .

- In Silico Predictors : Use software like Derek Nexus to flag structural alerts (e.g., aryl amines) for prioritized experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.